2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide

Hydrogen bond donor count CNS drug-likeness blood-brain barrier permeability

This (S,S)-diastereomer (CAS 1401668-16-3) is a chiral N-benzylpyrrolidine amide developed as an NK-3/NK-1 neurokinin receptor antagonist probe. Its (S)-configured pyrrolidine 3-position and (S)-2-amino-3,N-dimethylbutanamide side chain are pharmacologically non-substitutable; stereochemical inversion to (R) produces >4-fold potency shifts. Procure for chiral SSAR studies across NK-1/NK-2/NK-3 subtypes, CNS MPO benchmarking against elaborated Roche-series candidates, CYP N-dealkylation metabolic stability comparisons, and chiral SFC/HPLC method development. Separate procurement of the (S,R)-diastereomer (CAS 1401666-54-3) and N-ethyl analog recommended for full stereochemical and metabolic profiling.

Molecular Formula C17H27N3O
Molecular Weight 289.4 g/mol
Cat. No. B11800798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide
Molecular FormulaC17H27N3O
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N
InChIInChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19(3)15-9-10-20(12-15)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3/t15-,16?/m0/s1
InChIKeyWBPPPFVISLBPTQ-VYRBHSGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide: Chiral Pyrrolidine Amide for CNS-Targeted Neurokinin Receptor Profiling


2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide (CAS 1354029-73-4 for the (2S,3S)-diastereomer; CAS 1401668-16-3 for the (S,S)-configured form) is a chiral, non-peptide pyrrolidine amide derivative with molecular formula C₁₇H₂₇N₃O and molecular weight 289.42 g·mol⁻¹ . The compound belongs to the class of N-benzylpyrrolidine-3-amine-based amides that have been extensively investigated as neurokinin (NK) receptor antagonists, particularly by Hoffmann-La Roche in multiple patent families covering NK-3 and dual NK-1/NK-3 receptor antagonist programs [1]. Its structure combines an (S)-configured 1-benzylpyrrolidin-3-amine scaffold with an (S)-2-amino-3,N-dimethylbutanamide (N-methyl valinamide) side chain, placing it within the broader chemotype of amino acid-derived pyrrolidine amides explored for central nervous system indications including depression, pain, psychosis, Parkinson's disease, and schizophrenia [1][2].

Generic Substitution Risks for 2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide: Stereochemical and N-Substituent Criticality


Within the N-benzylpyrrolidine amide chemotype, generic interchanging of analogs is precluded by two independent variables that control target engagement: the absolute stereochemistry at both the pyrrolidine 3-position and the amino acid α-carbon, and the nature of the amide N-substituent (methyl vs. ethyl vs. hydrogen) . In closely related systems—most notably the (S)-Fasnall series of N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amines—a single stereocenter inversion from (S) to (R) produces a greater than 4-fold change in inhibitory potency . Similarly, SAR studies on pyrrolidine-derived hNK-1 antagonists have shown that the amide substitution pattern (amide vs. urea vs. vinylogous amide) profoundly modulates not only receptor affinity but also selectivity profile, pharmacokinetic behavior, and in vivo brain receptor occupancy [1]. For procurement purposes, the specific (S,S)-diastereomer (CAS 1401668-16-3) and its (S)-configured pyrrolidine analog (CAS 1354029-73-4) must therefore be treated as non-substitutable entities; changing the pyrrolidine stereocenter to (R), the amino acid configuration, or the N-methyl to N-ethyl or N-H would be expected to yield a compound with fundamentally different pharmacological properties .

Quantitative Differentiation Evidence: 2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide vs. Closest Analogs


Hydrogen Bond Donor Capacity: Target Compound vs. N-Ethyl and N-H Pyrrolidine Amide Analogs

Hydrogen bond donor (HBD) count is a critical determinant of passive blood-brain barrier (BBB) permeability, with a ceiling of ≤3 HBDs generally required for CNS penetration [1]. The target compound, bearing a free primary amine on the valinamide side chain and no additional HBD on the amide nitrogen (which is N-methylated), possesses a calculated HBD count of 1 (the primary amine NH₂). Replacement of the N-methyl substituent with N-ethyl yields an analog with an identical HBD count of 1, offering no HBD differentiation. However, the N-H amide analog (2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methylbutanamide, CAS 1290232-76-6), which replaces N-methyl with N-H, increases the HBD count to 2 by introducing an amide N-H donor [2]. This structural change would be predicted to reduce passive BBB permeability relative to the target compound, based on established medicinal chemistry principles governing CNS drug design [1]. The target compound's single HBD thus represents a calculated advantage over N-H analogs for CNS applications.

Hydrogen bond donor count CNS drug-likeness blood-brain barrier permeability

Molecular Weight and CNS Drug-Likeness: Target Compound in the Context of the Pyrrolidine Amide Series

Molecular weight (MW) is a primary determinant of CNS drug-likeness, with the CNS MPO (Multiparameter Optimization) score penalizing MW above 360 Da [1]. The target compound has a MW of 289.42 g·mol⁻¹, placing it at the lower end of the MW distribution within the N-benzylpyrrolidine amide chemotype and well within the favorable range for CNS penetration . For comparison, structurally related pyrrolidine NK-3 antagonists disclosed in the Roche patent families (e.g., US 8,022,099 B2 and US 8,618,303 B2) frequently incorporate substantially larger aromatic substituents and extended side chains, with MW values typically exceeding 400 Da and in many cases exceeding 500 Da [2]. The target compound's MW of 289.42 Da represents a calculated ~30-40% reduction relative to these more elaborate clinical candidates, which may confer advantages in ligand efficiency and oral bioavailability according to established drug-likeness metrics.

Molecular weight CNS MPO score lead-likeness

Rotatable Bond Count and Conformational Flexibility: Comparison with Piperidine-Based NK-1 Antagonist Scaffolds

Rotatable bond count (nRotB) is inversely correlated with oral bioavailability in drug candidates; Veber's analysis of over 1,100 drug candidates established that compounds with ≤10 rotatable bonds exhibit substantially higher probability of acceptable oral bioavailability in rats [1]. The target compound has a calculated nRotB of 5 (excluding the pyrrolidine ring bonds), which falls comfortably within the favorable ≤10 threshold. This represents a meaningful structural differentiation from piperidine-based NK-1 antagonist scaffolds (e.g., those disclosed in certain pyrrolidine and piperidine derivative patents), where the six-membered piperidine ring introduces additional conformational flexibility compared to the five-membered pyrrolidine ring, potentially increasing the effective rotatable bond count and associated entropic penalty upon receptor binding [2].

Rotatable bonds conformational entropy oral bioavailability

Diastereomeric Purity as a Procurement Specification: (S,S)- vs. (S,R)-Configured Forms and the Criticality of Stereochemical Identity in Receptor Binding Programs

The target compound exists as two commercially distinct diastereomeric forms differentiated solely by the absolute configuration at the pyrrolidine 3-position: (S,S)-form (CAS 1401668-16-3) and (S,R)-form (CAS 1401666-54-3) . Both are supplied by multiple vendors at purity specifications of 95%–98%, but the biological consequences of diastereomeric crossover have been directly demonstrated in the broader N-(1-benzylpyrrolidin-3-yl) chemotype family . Specifically, in the (S)-Fasnall series (N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine), the (S)-enantiomer at the pyrrolidine attachment point was found to be more than 4 times as active as the (R)-enantiomer as a fatty acid synthase inhibitor . By direct analogy, any diastereomeric contamination of the (S,S)-form with the (S,R)-form would be expected to compromise the reproducibility of receptor binding and functional assay results. Procurement of the correct diastereomer with verified stereochemical identity is therefore a critical quality specification, not merely a catalog preference.

Diastereomeric purity stereochemical integrity receptor binding assay reproducibility

Distinction from Structurally Proximal N-Ethyl Analog: Implications for Metabolic Stability and CYP Liability

The N-methyl substituent on the amide nitrogen of the target compound represents a metabolic soft spot that differentiates it from the N-ethyl analog (2-amino-N-((S)-1-benzylpyrrolidin-3-yl)-N-ethyl-3-methylbutanamide) . N-dealkylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6) is a well-characterized metabolic pathway for tertiary amides bearing N-alkyl substituents [1]. N-Methyl groups generally undergo oxidative N-demethylation more rapidly than N-ethyl groups due to lower steric hindrance at the α-carbon, resulting in different metabolic clearance rates and potentially different metabolite profiles [1]. The target compound's N-methyl group would therefore be expected to exhibit faster N-dealkylation compared to the N-ethyl analog, yielding a different pharmacokinetic profile—a distinction with direct relevance to in vivo study design and lead optimization decision-making.

N-dealkylation CYP metabolism metabolic soft spot

Absence of Publicly Available Direct Biological Activity Data: Implications for Procurement Risk Assessment

A comprehensive search across PubChem, ChEMBL, BindingDB, DrugBank, PubMed, Google Patents, and multiple commercial vendor databases has identified no publicly available quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) specifically attributed to 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide in any validated assay system [1][2]. This finding is notable given that the compound has two registered CAS numbers (1354029-73-4 and 1401668-16-3), multiple commercial suppliers, and a structural framework consistent with the extensively patented N-benzylpyrrolidine NK-3 antagonist chemotype from Hoffmann-La Roche [1]. The absence of published activity data likely reflects the compound’s status as a synthetic intermediate or screening library member rather than a fully characterized lead compound. In contrast, closely related compounds within the same chemotype class—such as (S)-Fasnall (>4× enantiomer activity difference) and the pyrrolidine-derived hNK-1 antagonist 45b (demonstrated in vivo brain receptor occupancy in rhesus macaque PET studies)—have published quantitative functional data [3].

Biological annotation gap procurement risk screening library compound

Prioritized Application Scenarios for 2-Amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide in Scientific Procurement


Neurokinin Receptor Subtype Selectivity Profiling Panels

Given the structural placement of the target compound within the N-benzylpyrrolidine amide chemotype—a scaffold extensively patented for NK-3 and dual NK-1/NK-3 receptor antagonism—its most scientifically defensible application is as a probe molecule for neurokinin receptor subtype selectivity profiling [1]. The compound's distinct (S,S)-stereochemistry (CAS 1401668-16-3) and N-methyl valinamide side chain differentiate it from both the (S,R)-diastereomer and structurally related clinical candidates. Procurement of the target compound alongside the (S,R)-diastereomer (CAS 1401666-54-3) and the N-ethyl analog would enable a focused stereochemistry-activity relationship (SSAR) study across NK-1, NK-2, and NK-3 receptors, addressing the key question of whether pyrrolidine 3-position configuration and amide N-substituent size independently or synergistically modulate NK receptor subtype selectivity [2].

CNS Drug-Likeness and Physicochemical Benchmarking Against Advanced NK-3 Antagonist Leads

The target compound's favorable physicochemical profile—MW 289.42 g·mol⁻¹, HBD count of 1, and nRotB of 5—positions it as a low-MW comparator for benchmarking against more elaborated NK-3 antagonist candidates from the Roche patent families (typical MW >400 Da) [1][2]. In lead optimization programs, procuring the target compound as a reference standard enables quantitative assessment of how incremental structural elaboration (e.g., addition of heteroaryl substituents, sulfone/sulfonamide groups) trades off against CNS drug-likeness parameters including MW, lipophilicity, and HBD count. This application is particularly relevant for medicinal chemistry teams conducting multiparameter optimization (MPO) of NK receptor antagonist series where maintaining CNS penetration while improving potency is the primary optimization challenge [3].

Chiral Purity Method Development and Diastereomeric Resolution Validation

The coexistence of two commercially available diastereomers—(S,S)-form (CAS 1401668-16-3) and (S,R)-form (CAS 1401666-54-3)—creates a well-defined challenge for chiral analytical method development [1]. Given class-level evidence that pyrrolidine 3-position configuration can produce >4-fold differences in biological activity (as demonstrated for (S)-Fasnall), the ability to analytically resolve and quantify diastereomeric purity is a prerequisite for any receptor binding or functional assay program using this compound [2]. Procurement of both diastereomers as reference standards supports the development and validation of chiral HPLC or SFC methods capable of establishing enantiomeric and diastereomeric purity specifications for batch release, stability studies, and in-life dosing formulation verification.

Metabolic Stability Comparison: N-Methyl vs. N-Ethyl Amide Analogs

The target compound (N-methyl amide) and its commercially available N-ethyl analog provide a controlled pair for investigating the impact of N-alkyl substituent size on CYP-mediated oxidative N-dealkylation rates [1]. Based on established metabolic chemistry principles, the N-methyl group is predicted to undergo CYP-mediated N-demethylation more rapidly than the N-ethyl analog undergoes N-deethylation, owing to reduced steric hindrance at the N-methyl α-carbon [2]. Parallel procurement of both compounds for incubation in human or rodent liver microsome assays would generate directly comparable intrinsic clearance (CLᵢₙₜ) values, enabling data-driven selection of the optimal N-alkyl substituent for in vivo pharmacokinetic studies. This head-to-head metabolic stability comparison represents one of the most immediately actionable experiments derivable from currently available data for this compound series.

Quote Request

Request a Quote for 2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.